Cas no 1361574-10-8 (3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine)

3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 化学的及び物理的性質
名前と識別子
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- 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine
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- インチ: 1S/C17H8Cl4FN/c18-11-3-1-4-12(19)15(11)9-7-10(17(22)23-8-9)16-13(20)5-2-6-14(16)21/h1-8H
- InChIKey: PEVNKUSSDNOTGH-UHFFFAOYSA-N
- ほほえんだ: ClC1C=CC=C(C=1C1C(=NC=C(C2C(=CC=CC=2Cl)Cl)C=1)F)Cl
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 2
- 重原子数: 23
- 回転可能化学結合数: 2
- 複雑さ: 379
- 疎水性パラメータ計算基準値(XlogP): 7
- トポロジー分子極性表面積: 12.9
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A023030323-250mg |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 250mg |
693.60 USD | 2021-06-10 | |
Alichem | A023030323-500mg |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 500mg |
950.60 USD | 2021-06-10 | |
Alichem | A023030323-1g |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine |
1361574-10-8 | 97% | 1g |
1,831.20 USD | 2021-06-10 |
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine 関連文献
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Teis Joranger,Jens V. Kildgaard,Solvejg Jørgensen,Jonas Elm,Kurt V. Mikkelsen Phys. Chem. Chem. Phys., 2019,21, 17274-17287
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2. Book reviews
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Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
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5. Book reviews
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Ronny Wahlström,Alistair King,Arno Parviainen,Kristiina Kruus,Anna Suurnäkki RSC Adv., 2013,3, 20001-20009
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10. Back matter
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridineに関する追加情報
Latest Research Briefing on 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine (CAS: 1361574-10-8)
3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine (CAS: 1361574-10-8) is a fluorinated pyridine derivative that has garnered significant attention in the field of chemical biology and medicinal chemistry due to its unique structural properties and potential therapeutic applications. Recent studies have focused on its synthesis, characterization, and biological activity, particularly in the context of drug discovery and development. This briefing provides an overview of the latest research findings related to this compound, highlighting its chemical properties, mechanisms of action, and potential applications in biomedicine.
The compound's structure, featuring two dichlorophenyl groups and a fluorine atom on the pyridine ring, confers distinct electronic and steric properties that make it a valuable scaffold for the design of novel bioactive molecules. Recent synthetic approaches have optimized the yield and purity of 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine, enabling more extensive pharmacological evaluations. Advanced techniques such as X-ray crystallography and NMR spectroscopy have been employed to elucidate its three-dimensional conformation and intermolecular interactions, which are critical for understanding its binding affinity to biological targets.
In vitro and in vivo studies have demonstrated that 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine exhibits promising activity against a range of biological targets, including enzymes and receptors implicated in inflammatory and oncogenic pathways. For instance, recent findings suggest that the compound acts as a potent inhibitor of protein kinases involved in cell proliferation and survival, making it a potential candidate for anticancer therapy. Additionally, its ability to modulate immune responses has been explored in the context of autoimmune diseases, with preliminary data indicating significant anti-inflammatory effects.
Despite these promising results, challenges remain in the development of 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential toxicity need to be addressed through further preclinical studies. Recent efforts have focused on structural modifications to enhance its pharmacokinetic profile while retaining its biological activity. Computational modeling and structure-activity relationship (SAR) studies have played a pivotal role in guiding these optimizations.
In conclusion, 3,5-Bis(2,6-dichlorophenyl)-2-fluoropyridine represents a compelling case study in the intersection of chemical synthesis and biological application. Its unique structural features and versatile bioactivity underscore its potential as a lead compound for drug development. Future research should prioritize translational studies to evaluate its efficacy and safety in clinical settings, as well as explore its broader applicability in treating diverse diseases. This briefing underscores the importance of continued investment in the study of such innovative chemical entities to advance the frontiers of biomedicine.
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